N-mesityl-2-(4-methylphenoxy)acetamide

Description

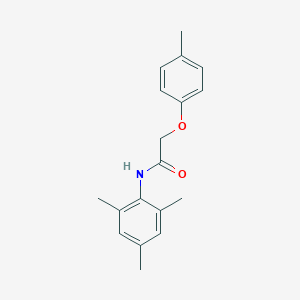

N-mesityl-2-(4-methylphenoxy)acetamide (CAS No.: 141079-21-2) is an acetamide derivative with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.316 g/mol. The compound features a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom and a 4-methylphenoxy moiety linked via an acetamide backbone . Its synthesis involves a reaction pathway yielding approximately 75% under optimized conditions, highlighting its feasibility for scalable production .

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

2-(4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C18H21NO2/c1-12-5-7-16(8-6-12)21-11-17(20)19-18-14(3)9-13(2)10-15(18)4/h5-10H,11H2,1-4H3,(H,19,20) |

InChI Key |

PQOGHSYNACTVPW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of N-mesityl-2-(4-methylphenoxy)acetamide and Related Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|---|

| This compound | 141079-21-2 | C₁₆H₁₇NO₂ | 255.316 | Mesityl, 4-methylphenoxy | Research (potential CNS use) |

| CNS-11 | Not provided | C₂₄H₂₁N₃O₂ | ~383.45 | 3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl | α-Synuclein disaggregation |

| CNS-11g | Not provided | C₂₃H₂₁N₃O₂ | ~371.43 | 4-benzyl-1-oxo-2(1H)-phthalazinyl | Neurodegenerative research |

| 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | Not provided | C₁₈H₁₈N₄O₂S | 366.43 | Pyrazolyl, thiophen-2-ylmethyl | Food flavoring agent |

| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Not provided | C₉H₉ClN₂O₅S | 292.70 | Chloronitrophenyl, methylsulfonyl | Organic synthesis intermediate |

Key Comparative Insights

Bioavailability and CNS Penetration

- This compound shares structural similarities with CNS-11 and CNS-11g, including low hydrogen bond acceptors/donors (<5) and rotatable bonds (<7), which are predictive of enhanced oral bioavailability and blood-brain barrier penetration . These properties make them superior to EGCG (epigallocatechin gallate), a natural polyphenol with poor pharmacokinetic profiles .

Notes

- Structural Diversity: While this compound shares a core acetamide structure with flavoring and synthetic intermediates, its mesityl group distinguishes it functionally, favoring CNS applications over food or industrial uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.